molecular formula C22H29N3O3S B11303353 2-methyl-4-{4-methyl-3-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one

2-methyl-4-{4-methyl-3-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one

Cat. No.: B11303353
M. Wt: 415.6 g/mol
InChI Key: JOBMMJFSKMPJKV-UHFFFAOYSA-N
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Description

2-methyl-4-{4-methyl-3-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring and a sulfonyl group, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 2-methyl-4-{4-methyl-3-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one involves multiple steps. The process typically starts with the preparation of intermediate compounds, followed by their combination under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-methyl-4-{4-methyl-3-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic effects, including its interactions with biological targets and pathways.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The sulfonyl group and piperidine ring play crucial roles in its activity, influencing its binding affinity and specificity. Detailed studies are required to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

When compared to similar compounds, 2-methyl-4-{4-methyl-3-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one stands out due to its unique structural features

Properties

Molecular Formula

C22H29N3O3S

Molecular Weight

415.6 g/mol

IUPAC Name

2-methyl-4-[4-methyl-3-(2-methylpiperidin-1-yl)sulfonylphenyl]-5,6,7,8-tetrahydrophthalazin-1-one

InChI

InChI=1S/C22H29N3O3S/c1-15-11-12-17(14-20(15)29(27,28)25-13-7-6-8-16(25)2)21-18-9-4-5-10-19(18)22(26)24(3)23-21/h11-12,14,16H,4-10,13H2,1-3H3

InChI Key

JOBMMJFSKMPJKV-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=C(C=CC(=C2)C3=NN(C(=O)C4=C3CCCC4)C)C

Origin of Product

United States

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